molecular formula C15H13ClN2OS B7756480 5-AC-4-(4-CHLOROPHENYL)-6-ME-2-THIOXO-1,2,3,4-TETRAHYDRO-3-PYRIDINECARBONITRILE

5-AC-4-(4-CHLOROPHENYL)-6-ME-2-THIOXO-1,2,3,4-TETRAHYDRO-3-PYRIDINECARBONITRILE

Cat. No.: B7756480
M. Wt: 304.8 g/mol
InChI Key: VJJHIILUGHJSKY-UHFFFAOYSA-N
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Description

5-AC-4-(4-CHLOROPHENYL)-6-ME-2-THIOXO-1,2,3,4-TETRAHYDRO-3-PYRIDINECARBONITRILE is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AC-4-(4-CHLOROPHENYL)-6-ME-2-THIOXO-1,2,3,4-TETRAHYDRO-3-PYRIDINECARBONITRILE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the thioxo group: This step might involve the use of sulfur-containing reagents under controlled conditions.

    Substitution reactions:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include:

    Use of catalysts: To enhance reaction rates and selectivity.

    Temperature and pressure control: To ensure optimal reaction conditions.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-AC-4-(4-CHLOROPHENYL)-6-ME-2-THIOXO-1,2,3,4-TETRAHYDRO-3-PYRIDINECARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a bioactive compound.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-AC-4-(4-CHLOROPHENYL)-6-ME-2-THIOXO-1,2,3,4-TETRAHYDRO-3-PYRIDINECARBONITRILE would depend on its specific interactions with molecular targets. This might involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-CHLOROPHENYL derivatives: Compounds with similar structural motifs.

    Pyridine derivatives: Other compounds with a pyridine ring structure.

    Thioxo compounds: Molecules containing the thioxo functional group.

Uniqueness

The uniqueness of 5-AC-4-(4-CHLOROPHENYL)-6-ME-2-THIOXO-1,2,3,4-TETRAHYDRO-3-PYRIDINECARBONITRILE lies in its specific combination of functional groups and their arrangement, which can confer unique chemical and biological properties.

Properties

IUPAC Name

5-acetyl-4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c1-8-13(9(2)19)14(12(7-17)15(20)18-8)10-3-5-11(16)6-4-10/h3-6,12,14H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJHIILUGHJSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(C(=S)N1)C#N)C2=CC=C(C=C2)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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